tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Overview
Description
“tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . The compound is an oil .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of tert-butyl piperidin-4-ylcarbamate with other reagents . For example, one synthesis pathway involves the reaction of 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine, followed by the reaction of the resulting product with tert-butyl isocyanate.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h10,13H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound is an oil . It has a molecular weight of 228.33 . The InChI code for this compound is 1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h10,13H,5-8H2,1-4H3 .Scientific Research Applications
Synthesis as a Key Intermediate in Biologically Active Compounds
Tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate and its derivatives are critical intermediates in the synthesis of various biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is used in the synthesis of crizotinib, a medication used in cancer treatment (D. Kong et al., 2016). Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate serves as an intermediate in the production of omisertinib (AZD9291), another cancer medication (Bingbing Zhao et al., 2017).
Enantioselective Synthesis and Chemical Diversity
The versatility of this compound derivatives in enantioselective synthesis is noteworthy. For instance, 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester derivatives have been used for the stereoselective synthesis of various biologically active alkaloids (D. Passarella et al., 2005). Moreover, enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate demonstrate the compound's role in producing protease inhibitors (Arun K. Ghosh et al., 2017).
In Crystallography and Molecular Structure Analysis
This compound and its derivatives are also used in crystallography and molecular structure analysis. For example, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their isomorphous crystal structures, which include simultaneous hydrogen and halogen bonds on a carbonyl group (P. Baillargeon et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It has been suggested that similar compounds may cause depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Result of Action
Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREFOLREHRBMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863560-23-0 | |
Record name | tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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